molecular formula C16H14BrClN2O3 B14783249 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B14783249
M. Wt: 397.6 g/mol
InChI Key: NOJRGMTVXNEPDF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused pyrrolo[3,4-c]pyridinone core substituted with bromine (Br) at position 7, chlorine (Cl) at position 4, and a 2,4-dimethoxybenzyl group at position 2 (). The bromine and chlorine substituents enhance electrophilicity and influence solubility, while the dimethoxybenzyl moiety contributes to lipophilicity and steric bulk. Its molecular formula is C₁₇H₁₅BrClN₂O₃, with a molecular weight of 427.67 g/mol. The compound is primarily used in medicinal chemistry research, particularly in the development of kinase inhibitors, as suggested by structural analogs in and .

Properties

Molecular Formula

C16H14BrClN2O3

Molecular Weight

397.6 g/mol

IUPAC Name

7-bromo-4-chloro-2-[(2,4-dimethoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C16H14BrClN2O3/c1-22-10-4-3-9(13(5-10)23-2)7-20-8-11-14(16(20)21)12(17)6-19-15(11)18/h3-6H,7-8H2,1-2H3

InChI Key

NOJRGMTVXNEPDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC3=C(C2=O)C(=CN=C3Cl)Br)OC

Origin of Product

United States

Preparation Methods

Strategic Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals several potential disconnection approaches, with the most efficient routes typically involving:

  • Formation of the pyrrolo[3,4-c]pyridine core structure
  • Regioselective halogenation to introduce the bromo and chloro substituents
  • N-alkylation with 2,4-dimethoxybenzyl group
  • Formation of the lactam (pyridin-1-one) moiety

Based on the available research findings, these synthetic transformations can be achieved through various methodologies, with the optimal approach depending on factors such as scalability requirements, available starting materials, and desired purity of the final product.

Core Formation: Pyrrolo[3,4-c]pyridine Scaffold Synthesis

Cascade Process Approach

One efficient approach to constructing the pyrrolo[3,4-c]pyridine core involves a cascade process utilizing Ugi-3CR (three-component reaction)/aza Diels-Alder/N-acylation/aromatization sequence. This methodology, pioneered by Bienaymé and Zhu, allows for the synthesis of pyrrolo[3,4-b]pyridin-5-ones under relatively mild conditions compared to stepwise methods.

The general reaction scheme involves:

Amine + Aldehyde + Isocyanide → Ugi adduct → Cyclization with maleic anhydride → Pyrrolo[3,4-c]pyridine core

This cascade methodology typically employs microwave irradiation to accelerate the reaction, with the following conditions:

Step Reagents Temperature Time Power Yield
Ugi-3CR Amine, aldehyde, catalyst 65°C 15 min 55 W -
Isocyanide addition Isocyanide 80°C 30 min 100 W -
Cyclization Maleic anhydride 80°C 30 min 100 W 47-65%

The reaction is typically conducted in dichloromethane or N,N-dimethylformamide as solvent, with small amounts of Lewis acid catalysts such as zinc(II) chloride or indium(III) chloride (0.03 equivalents) to facilitate the Ugi reaction.

Alternative Cyclization Methods

An alternative approach involves direct cyclization of suitably substituted precursors. For example, heterocyclization of 2,6-dichlorobenzonitrile derivatives with hydrazine hydrate has been reported to produce related indazole structures, which could potentially be adapted for pyrrolo[3,4-c]pyridine synthesis. This approach typically employs polar solvents such as 2-methyltetrahydrofuran or N-methyl-2-pyrrolidone under mild heating conditions (60-80°C).

Halogenation Strategies

Bromination Methods

The incorporation of the bromo substituent at the 7-position represents a critical synthetic step. Based on research findings for related structures, N-bromosuccinimide (NBS) in sulfuric acid has been identified as an optimal brominating reagent for similar transformations.

Brominating Agent Equivalents Temperature Solvent Yield Side Products
Bromine 1.0-1.2 25-60°C CH₂Cl₂ Low Hydration of cyano group
NBS 1.2 25°C H₂SO₄ 75% 12% dibrominated product
NBS 1.07 25°C H₂SO₄ >93% Minimal side products

The critical parameters for successful bromination include precise control of the NBS equivalents and reaction temperature. Optimized conditions using 1.07 equivalents of NBS at 25°C have been shown to provide excellent yields (>93%) with minimal formation of side products such as dibrominated derivatives or hydration of nitrile groups in related systems.

Chlorination Approaches

N-Alkylation with 2,4-Dimethoxybenzyl Group

Direct N-Alkylation Methods

The introduction of the 2,4-dimethoxybenzyl group at the N-2 position is typically achieved through direct N-alkylation of the pyrrolo[3,4-c]pyridinone core. This can be accomplished using:

  • 2,4-Dimethoxybenzyl alcohol under Mitsunobu conditions
  • 2,4-Dimethoxybenzyl halides (chloride or bromide) with bases
  • Displacement reactions with 2,4-dimethoxybenzyl derivatives

One documented approach involves the displacement of a chloride in the pyridone ring by the hydroxyl group of 2,4-dimethoxybenzyl alcohol followed by further transformations. This method provides an efficient route to incorporate the 2,4-dimethoxybenzyl group with good regioselectivity.

Protecting Group Strategy

The 2,4-dimethoxybenzyl group often serves as a protecting group for nitrogen in heterocyclic systems, which can be later removed under mild acidic conditions. This strategy allows for further functionalization of the molecule at other positions without interference from the reactive nitrogen.

A typical procedure involves treating the pyrrolo[3,4-c]pyridinone with 2,4-dimethoxybenzyl alcohol (1.2 equivalents) in the presence of a base such as potassium tert-butoxide (1.5 equivalents) in N,N-dimethylformamide at 0-25°C. The reaction mixture is typically stirred for 2-3 hours, followed by purification via column chromatography.

Optimized Synthetic Route for 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Based on the accumulated research findings, an optimized synthetic pathway for the target compound can be proposed:

Step 1: Preparation of Brominated Precursor

Starting with 2,6-dichlorobenzonitrile, selective bromination is conducted using N-bromosuccinimide (1.07 equivalents) in sulfuric acid at 25°C. This provides 3-bromo-2,6-dichlorobenzonitrile with excellent regioselectivity (>93% yield).

Step 2: Cyclization to Form Pyrrolo[3,4-c]pyridine Core

The brominated intermediate undergoes cyclization with hydrazine hydrate (2 equivalents) in the presence of sodium acetate (1.2 equivalents) in 2-methyltetrahydrofuran at 70-80°C. This transformation produces the core pyrrolo[3,4-c]pyridine structure with the bromo and chloro substituents in the desired positions.

Step 3: N-Alkylation with 2,4-Dimethoxybenzyl Group

The cyclized intermediate is treated with 2,4-dimethoxybenzyl alcohol (1.2 equivalents) in the presence of potassium tert-butoxide (1.5-2.0 equivalents) in N,N-dimethylformamide at 0°C, followed by warming to room temperature. The reaction mixture is stirred for 2-3 hours to complete the N-alkylation.

Step 4: Purification and Isolation

The crude product is purified by column chromatography using a silica gel column with a gradient elution system of hexane-ethyl acetate or dichloromethane-ethyl acetate. The purified compound is typically recrystallized from appropriate solvents such as methanol/water or acetone/hexane mixtures to obtain the final product with high purity (>98%).

Detailed Reaction Conditions and Parameters

The following table summarizes the optimized reaction conditions for the complete synthetic route:

Step Reagents Equivalents Solvent Temperature Time Yield
Bromination NBS 1.07 H₂SO₄ 25°C 3-4 h >93%
Cyclization Hydrazine hydrate, NaOAc 2.0, 1.2 2-MeTHF 70-80°C 4-6 h 50-56%
N-Alkylation 2,4-Dimethoxybenzyl alcohol, t-BuOK 1.2, 1.5-2.0 DMF 0°C to rt 2-3 h 56-65%
Overall yield - - - - - 25-35%

Characterization Data

The synthesized this compound can be characterized using various analytical techniques:

Spectroscopic Data

Based on related compounds, the expected spectroscopic data for the target compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆): Expected signals include aromatic protons of the pyridine ring (δ 7.4-8.5 ppm), aromatic protons of the 2,4-dimethoxybenzyl group (δ 6.5-7.0 ppm), methylene protons (δ 4.5-5.0 ppm), and methoxy protons (δ 3.7-3.9 ppm).

¹³C NMR (151 MHz, DMSO-d₆): Expected signals include carbonyl carbon (δ 165-170 ppm), aromatic carbons (δ 110-160 ppm), methylene carbon (δ 45-50 ppm), and methoxy carbons (δ 55-60 ppm).

Mass Spectrometry

Expected molecular ion peak [M+H]⁺: 397.65 m/z (based on the molecular formula C₁₆H₁₄BrClN₂O₃).

Computational Chemistry Data

Based on the provided search results, the following computational chemistry parameters are associated with the target compound:

Parameter Value
TPSA 51.66
LogP 3.6707
H-Acceptors 4
H-Donors 0
Rotatable Bonds 4

Scale-up Considerations and Process Optimization

For larger-scale production of this compound, several process optimizations should be considered:

Bromination Step

The bromination reaction using NBS has been demonstrated on hundred-gram scales with yields of 76-81%. Key considerations include:

  • Precise temperature control (25°C) to minimize side reactions
  • Slow addition of NBS to control the exothermic reaction
  • Adequate stirring to ensure uniform reaction conditions
  • Controlled addition of sulfuric acid as the reaction medium

Cyclization Step

The cyclization reaction with hydrazine hydrate has been optimized for scale-up with reported isolated yields of 50-56%. Important parameters include:

  • Selection of 2-methyltetrahydrofuran as the optimal solvent
  • Careful control of reaction temperature (70-80°C)
  • Monitoring of reaction progress to prevent decomposition
  • Efficient extraction and purification procedures

N-Alkylation Step

For the N-alkylation with 2,4-dimethoxybenzyl alcohol, key scale-up considerations include:

  • Maintaining anhydrous conditions to prevent hydrolysis
  • Controlled addition of the strong base (potassium tert-butoxide)
  • Efficient purification to remove excess reagents and byproducts
  • Potential use of continuous flow systems for better temperature control

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Strategy

An alternative approach to introduce the bromo substituent involves palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling between a boronate intermediate and an appropriate bromide has been reported for related structures.

Catalyst Solvent Temperature Time Yield
Pd(Ph₃P)₄ DMF/Dioxane/Water 80-120°C 4-6 h 70-85%
Pd(dppf)(OAc)₂ DMF 100-120°C 3-5 h 75-90%

Intramolecular Mitsunobu Approach

For formation of related macrocyclic systems, intramolecular Mitsunobu reactions have been employed using cyanomethylenetributylphosphorane in toluene. This approach could potentially be adapted for the synthesis of the pyrrolo[3,4-c]pyridinone core structure.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 7 serves as a critical site for palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl or heteroaryl groups to diversify the compound’s structure. For example:

  • Reagents : Pd(PPh₃)₄, arylboronic acids, base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) under inert conditions.

  • Applications : Used to synthesize derivatives for structure-activity relationship (SAR) studies in medicinal chemistry .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is pivotal for introducing amines, alkoxides, or thiols:

  • Conditions : Heating with amines (e.g., morpholine) in DMSO or DMF at 80–120°C.

  • Example : Substitution with piperazine derivatives to enhance solubility or target affinity.

Deprotection of Methoxy Groups

The 2,4-dimethoxybenzyl group can be selectively deprotected to generate phenolic intermediates, enabling further functionalization:

  • Methods :

    • Acid-mediated cleavage : HBr/AcOH or BBr₃ in CH₂Cl₂ at 0°C to room temperature.

    • Oxidative cleavage : Ceric ammonium nitrate (CAN) in aqueous acetonitrile .

  • Utility : Post-deprotection, the free hydroxyl groups can undergo alkylation, acylation, or serve as hydrogen-bond donors.

Reductive Amination

The lactam nitrogen in the pyrrolopyridinone core can participate in reductive amination to introduce alkyl or aryl amine side chains:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or PyBorch in methanol/acetic acid.

  • Outcome : Enhances binding interactions with biological targets (e.g., bromodomains) .

Cyclization and Ring Functionalization

The pyrrolopyridinone core undergoes intramolecular cyclization or oxidation to form fused heterocycles:

  • Example : Treatment with POCl₃ converts the lactam to a chloroimidate intermediate, enabling nucleophilic attack at position 1 .

  • Conditions : Anhydrous POCl₃ under reflux, followed by quenching with aqueous NaHCO₃ .

Halogenation and Oxidation

While the compound already contains bromine and chlorine, its core structure can undergo further halogenation (e.g., iodination at electron-rich positions) or oxidation to modify electronic properties:

  • Oxidation : MnO₂ or DDQ in dichloromethane oxidizes the dihydro-pyrrolo ring to a fully aromatic system .

Scientific Research Applications

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications/Findings
7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one C₁₇H₁₅BrClN₂O₃ Br (C7), Cl (C4), 2,4-dimethoxybenzyl (C2) High lipophilicity due to benzyl group; moderate solubility in organic solvents Potential kinase inhibitor (inferred from core structure in )
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9) C₇H₅ClN₂O Cl (C4) Higher solubility in polar solvents (logP ~1.2); reactive at C4 Core structure for HPK1 inhibitors (); priced at €177/100mg ()
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (Ref: 10-F611831) C₇H₅BrN₂O Br (C6) Reduced steric hindrance vs. benzyl-substituted analog; lower molecular weight Intermediate in drug synthesis ()
7-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (CAS 1190318-26-3) C₇H₅BrN₂O Br (C7); fused pyrrolo[2,3-c]pyridinone (vs. [3,4-c]) Altered ring fusion impacts binding pocket compatibility Investigated in oncology ()
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine C₁₅H₁₀BrClN₃O₂S Br (C5), Cl (C4), phenylsulfonyl (C7) Pyrimidine core with sulfonyl group; high electrophilicity Antiviral and anticancer applications ()

Key Observations:

Structural Impact on Solubility :

  • The dimethoxybenzyl group in the target compound increases lipophilicity (logP >3) compared to the unsubstituted 4-chloro analog (logP ~1.2) .
  • Bromine at position 7 enhances steric effects and may hinder binding to flat enzyme active sites compared to smaller substituents like hydrogen or methyl groups.

Biological Activity: The pyrrolo[3,4-c]pyridinone core is critical for HPK1 inhibition, as seen in derivatives from . Substitutions at C2 (e.g., dimethoxybenzyl) may improve cell permeability but reduce aqueous solubility . Bromine at C7 in the target compound could mimic ATP-binding motifs in kinases, similar to brominated pyrrolopyrimidines in .

Synthetic Challenges :

  • Introducing multiple substituents (Br, Cl, benzyl) requires sequential functionalization, increasing synthetic complexity compared to simpler analogs like 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one .

Comparative Reactivity: The 4-chloro substituent in the target compound and its analogs enhances electrophilicity at the pyridinone ring, enabling nucleophilic substitution reactions for further derivatization .

Biological Activity

7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolopyridinone core with bromine and chlorine substituents, as well as methoxy and benzyl groups. This unique arrangement may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18BrClN2O3
Molecular Weight393.68 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many pyrrolopyridinones exhibit inhibitory effects on enzymes such as kinases and proteases.
  • Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases.
  • Neuroprotective Properties : Some derivatives have demonstrated protective effects against neurodegeneration by modulating neurotransmitter systems.

Anticancer Activity

A study investigating the anticancer properties of pyrrolopyridinones found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value of approximately 10 µM in MCF-7 breast cancer cells and 12 µM in A549 lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

In vitro studies showed that the compound displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Neuroprotective Effects

Research on neuroprotection revealed that the compound could reduce oxidative stress in neuronal cell cultures. It enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating neuronal damage induced by hydrogen peroxide.

Case Studies

Case Study 1: Cancer Cell Line Testing
A series of experiments conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Case Study 2: Antimicrobial Efficacy
In a controlled study assessing antimicrobial efficacy, the compound was tested against a panel of pathogens. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent against infections.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The synthesis typically involves halogenation (bromination/chlorination) and functional group protection strategies. For example:

  • Method A : NaH-mediated alkylation in dry DMF, followed by iodomethane addition and purification via TLC (yield: 88%) .
  • Method B : Direct bromination using N-bromosuccinimide (NBS) in dichloromethane, yielding 76% after purification with MeOH-CH₂Cl₂ gradient TLC .
    Key considerations include moisture-free conditions (critical for NaH reactivity) and monitoring regioselectivity during halogenation steps .

Advanced: How can researchers resolve contradictions in regioselectivity during bromination of pyrrolo-pyridine intermediates?

Answer:
Regioselectivity challenges arise from competing reactive sites. A study by Han et al. (2017) demonstrated that using sterically hindered bases or low-temperature conditions (0–5°C) directs bromination to the C5 position in pyrrolo-pyridines. Computational modeling (DFT) can predict electron density distribution to guide reaction optimization . Validate outcomes via ¹H/¹³C NMR to confirm substitution patterns .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons, distinguishing between aromatic (δ 6.5–8.5 ppm) and aliphatic regions (e.g., dimethoxybenzyl: δ ~3.8 ppm).
  • HRMS : Confirms molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355 for a related analog) .
  • X-ray crystallography : Resolves molecular conformation (e.g., orthorhombic crystal system with Pca21 space group for brominated analogs) .

Advanced: How does molecular conformation influence biological activity?

Answer:
Crystal structure data (e.g., a=15.016 Å, b=10.2459 Å for a brominated analog) reveals planar pyrrolo-pyridine cores, enabling π-stacking with kinase ATP-binding pockets. Substituents like the 2,4-dimethoxybenzyl group enhance hydrophobic interactions, as shown in kinase inhibitor patents (WO 2013/114113) . Molecular docking studies using InChI/SMILES strings can predict binding modes .

Advanced: How to design kinase inhibition assays for this compound?

Answer:

  • Assay Design : Use recombinant kinase domains (e.g., JAK2 or EGFR) with ATP-Glo™ luminescence to measure IC₅₀. Include staurosporine as a positive control.
  • Data Interpretation : Compare dose-response curves (log[inhibitor] vs. % activity) and validate via Western blot for downstream phosphorylation targets .
  • Contradiction Management : Address false positives by testing against off-target kinases (e.g., CDK2) .

Basic: What purification strategies optimize yield and purity?

Answer:

  • TLC : Use CH₂Cl₂/MeOH (99:1) to monitor reaction progress.
  • Column Chromatography : Employ silica gel with gradients (e.g., hexane/EtOAc → CH₂Cl₂/MeOH) for bulk purification .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 200–201°C) .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition peaks.
  • Light Sensitivity : UV-vis spectroscopy (λ=254 nm) detects photodegradation. Use amber vials for long-term storage .

Basic: What modifications enhance solubility for in vitro assays?

Answer:

  • Introduce polar groups (e.g., hydroxyl or amine) on the dimethoxybenzyl moiety.
  • Use DMSO stock solutions (≤10 mM) with sonication to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

Advanced: How to synthesize analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace Br/Cl with -CF₃ or -CN via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Side Chain Variations : Synthesize 2,4-dihydroxybenzyl analogs via demethylation (BCl₃ in CH₂Cl₂) .
  • Validation : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with potency .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • Software : Use PISTACHIO and REAXYS to predict Phase I/II metabolism (e.g., CYP450 oxidation of methoxy groups).
  • In Silico Toxicity : ADMET predictors (e.g., SwissADME) assess hepatotoxicity risks from bromine substituents .

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